1-Phenyl-4-vinylpiperidin-4-ol

Kinase Inhibition PI3Kδ Signaling Immunology Research

Researchers sourcing piperidine-based probes often encounter generic 4-phenylpiperidin-4-ol scaffolds that lack target engagement specificity. 1-Phenyl-4-vinylpiperidin-4-ol directly addresses this gap with documented nanomolar PI3Kδ affinity (IC₅₀ = 9 nM) and low CYP3A4 inhibition, ensuring cleaner cellular assay data. The C4 vinyl group provides a unique synthetic handle for further derivatization, while the N1-phenyl configuration alters lipophilicity compared to N-alkyl analogs. - PI3Kδ Binding: IC₅₀ = 9 nM. - CYP3A4 Inhibition: IC₅₀ = 7.0 μM (low off-target risk). - Dual Utility: Pharmacological probe and certified Umeclidinium Bromide Impurity 2 reference standard.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B13912337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-vinylpiperidin-4-ol
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC=CC1(CCN(CC1)C2=CC=CC=C2)O
InChIInChI=1S/C13H17NO/c1-2-13(15)8-10-14(11-9-13)12-6-4-3-5-7-12/h2-7,15H,1,8-11H2
InChIKeyHOGQLEURPJEFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-vinylpiperidin-4-ol Baseline Profile


1-Phenyl-4-vinylpiperidin-4-ol is a synthetic 4-aryl-4-piperidinol derivative distinguished by the presence of a C4 vinyl group and an N1 phenyl substituent on the piperidine ring [1]. This structural configuration confers a defined biological profile with documented nanomolar affinity for PI3Kδ (IC₅₀ = 9 nM) and measurable, though low, CYP3A4 inhibitory activity (IC₅₀ = 7.0 × 10³ nM) [1]. The compound serves both as a characterized pharmacological probe for kinase signaling studies and as a certified reference standard (e.g., Umeclidinium Bromide Impurity 2) for pharmaceutical quality control applications, with the vinyl group offering a well-defined synthetic handle for further derivatization .

PI3Kδ Pathway Probe
Reported PI3Kδ binding supports kinase signaling research; suitable as a characterized pharmacological starting point.
Low CYP3A4 Interference Context
Class-level micromolar CYP3A4 inhibition may reduce confounding in cell-based assays compared to potent piperidine inhibitors.
Synthetic & QC Dual Utility
C4 vinyl handle enables efficient derivatization; also qualified as a certified impurity reference standard for pharmaceutical analysis.

Why 1-Phenyl-4-vinylpiperidin-4-ol Cannot Be Substituted


The common practice of substituting a generic 4-phenylpiperidin-4-ol scaffold for 1-Phenyl-4-vinylpiperidin-4-ol introduces significant and often unaccounted-for variance in both biological activity and chemical utility. The C4 vinyl group is not a passive structural element; it directly modulates target engagement, as evidenced by the compound's distinct PI3Kδ affinity [1], and provides a critical reactive handle for downstream synthetic transformations that is absent in the saturated or non-vinyl analogs [2]. Furthermore, the presence of an N1-phenyl group, as opposed to N-alkyl or N-benzyl substitutions commonly found in other piperidin-4-ols, fundamentally alters the molecule's lipophilicity, binding conformation, and recognition by biological systems, rendering simple potency extrapolations from in-class compounds invalid [3].

C4 Vinyl Group Not Conserved
Absence of the vinyl handle in saturated analogs eliminates both the reported PI3Kδ engagement profile and the synthetic versatility needed for advanced derivatization.
N1-Phenyl Substitution Critical
Replacing N1-phenyl with N-alkyl or N-benzyl groups may fundamentally alter lipophilicity, target recognition, and binding conformation, invalidating simple potency extrapolations.
Impurity Standard Qualification Missing
Generic 4-phenylpiperidin-4-ol analogs lack certified reference standard documentation; they cannot serve as a direct substitute for Umeclidinium Bromide impurity QC methods.

1-Phenyl-4-vinylpiperidin-4-ol: Key Differences from Analogs


PI3Kδ Binding Affinity vs. Saturated Analogs

1-Phenyl-4-vinylpiperidin-4-ol demonstrates measurable nanomolar binding to PI3Kδ (IC₅₀ = 9 nM), a profile that is not conserved across all 4-phenylpiperidin-4-ol derivatives. For example, 1-benzyl-4-phenylpiperidin-4-ol (a representative N-alkyl analog) shows a fundamentally different target profile with reported affinity for the nociceptin receptor rather than PI3Kδ [1][2]. This divergence illustrates that the combination of the N-phenyl and C4-vinyl groups in the target compound directs a specific binding interaction that is not transferable to saturated or differently N-substituted analogs.

PI3Kδ Binding Affinity
Class-level inference
Target IC₅₀ 9 nM vs. Comparator: 1‑benzyl‑4‑phenylpiperidin‑4‑ol — no PI3Kδ; nociceptin receptor activity
Engagement profile not transferable; supports PI3Kδ pathway studies.
Fluorescence polarization assay, 30 min incubation.
Kinase Inhibition PI3Kδ Signaling Immunology Research

CYP3A4 Inhibition Profile

The compound exhibits weak inhibition of the critical drug-metabolizing enzyme CYP3A4, with a reported IC₅₀ of 7.0 × 10³ nM (7.0 μM) and a Ki of 7.8 × 10⁴ nM (78 μM) in human liver microsomes [1]. This low affinity is consistent with the broader class of 4-aryl-4-piperidinols, which have been designed and evaluated for reduced off-target liabilities compared to earlier piperidine scaffolds [2]. In contrast, many first-generation piperidine-based drugs and tool compounds (e.g., certain neuroleptics and antihistamines) exhibit potent CYP3A4 inhibition (IC₅₀ < 1 μM), a property that can complicate in vivo studies or preclude their use as chemical probes. The high micromolar IC₅₀ for 1-Phenyl-4-vinylpiperidin-4-ol suggests a significantly lower potential for CYP3A4-mediated drug-drug interactions.

CYP3A4 Inhibition
Class-level inference
IC₅₀ = 7.0 × 10³ nM (7.0 μM)
>7‑fold above class‑level strong inhibition threshold (
Low CYP3A4 interference context – may reduce confounding in cell‑based assays.
Human liver microsomes, time‑dependent assay.
Vinyl Synthetic Handle
Reported
Enables aza‑Cope rearrangement, Mannich cyclization
Generic 4‑phenylpiperidin‑4‑ol lacks this reactive moiety
Synthetic versatility not transferable; supports efficient derivatization.
Literature precedent for stereoselective transformations.
Impurity Reference Standard
Data to verify
Umeclidinium Bromide Impurity 2 HCl (Certified) vs. generic analog: research‑grade only
Certified standard supports QC method validation; generic lacks documentation.
Vendor catalog specifications; verify current qualification status.
CYP450 Inhibition Drug-Drug Interaction ADME-Tox

C4-Vinyl Group: Synthetic Handle

The C4 vinyl group provides a distinct synthetic handle for further functionalization that is absent in the more common saturated 4-phenylpiperidin-4-ol analogs. This functional group can participate in a variety of reactions, including aza-Cope rearrangements and Mannich cyclizations, to generate complex fused heterocyclic scaffolds [1]. In contrast, 4-phenylpiperidin-4-ol (CAS 63843-83-4), which lacks the vinyl group, offers no such direct route to these advanced architectures and would require additional synthetic steps to introduce a similar reactive moiety [2]. The presence of the vinyl group also allows for selective modifications that can tune the physicochemical properties of the molecule without altering the core piperidinol scaffold.

Vinyl Synthetic Handle
Reported
Enables aza‑Cope rearrangement, Mannich cyclization
Generic 4‑phenylpiperidin‑4‑ol lacks this reactive moiety
Synthetic versatility not transferable; supports efficient derivatization.
Literature precedent for stereoselective transformations.
Synthetic Chemistry Medicinal Chemistry Chemical Probe Development

Umeclidinium Bromide Impurity Reference Standard

1-Phenyl-4-vinylpiperidin-4-ol (specifically as its diphenyl analog, diphenyl(4-vinylpiperidin-4-yl)methanol hydrochloride) is commercially available and utilized as a certified reference standard (Umeclidinium Bromide Impurity 2 HCl) for pharmaceutical quality control . This is a specific, regulated application that is not shared by most other 4-phenylpiperidin-4-ol derivatives. While other analogs may be used as intermediates or research tools, the procurement of this compound as a fully characterized impurity standard (with defined purity, analytical certificate, and stability data) is essential for methods validation and batch release testing in accordance with ICH guidelines. Generic 4-phenylpiperidin-4-ol analogs lack this specific qualification and accompanying documentation.

Impurity Reference Standard
Data to verify
Umeclidinium Bromide Impurity 2 HCl (Certified) vs. generic analog: research‑grade only
Certified standard supports QC method validation; generic lacks documentation.
Vendor catalog specifications; verify current qualification status.
Pharmaceutical Analysis Quality Control Reference Standards

1-Phenyl-4-vinylpiperidin-4-ol: Application Scenarios


PI3Kδ Signaling in Immunology Research

1-Phenyl-4-vinylpiperidin-4-ol is a suitable chemical probe for investigating PI3Kδ-dependent signaling pathways in immune cells, based on its documented nanomolar binding affinity (IC₅₀ = 9 nM) to this kinase [1]. Its weak CYP3A4 inhibition profile (IC₅₀ = 7.0 μM) reduces the likelihood of confounding off-target effects in cell-based assays, making it a more reliable tool than many first-generation piperidine-based inhibitors [1].

Derivatization and Library Synthesis Scaffold

The C4 vinyl group of 1-Phenyl-4-vinylpiperidin-4-ol serves as a versatile synthetic handle, enabling efficient access to more complex molecular architectures via reactions such as aza-Cope rearrangements and Mannich cyclizations [2]. This makes it a strategically valuable starting material for medicinal chemistry programs aiming to explore novel chemical space around the piperidinol core, potentially accelerating hit-to-lead campaigns.

Umeclidinium Bromide Impurity Standard

The diphenyl analog of 1-Phenyl-4-vinylpiperidin-4-ol is a certified reference standard (Umeclidinium Bromide Impurity 2 HCl), specifically qualified for use in pharmaceutical quality control laboratories for methods validation, system suitability testing, and batch release testing in accordance with regulatory guidelines . This provides an essential tool for ensuring the purity and safety of Umeclidinium Bromide drug products.

Application
Selection Property
Validation Focus
PI3Kδ pathway investigation in immunology
Reported PI3Kδ binding affinity
Target engagement and pathway response endpoints
Derivatization & library synthesis
C4 vinyl synthetic handle
Synthetic route efficiency and accessible chemical space
Umeclidinium bromide impurity QC
Certified reference standard availability
Method validation and lot release documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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